molecular formula C12H19N3O3 B1375766 3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester CAS No. 1250997-56-8

3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B1375766
CAS No.: 1250997-56-8
M. Wt: 253.3 g/mol
InChI Key: SKYCJNRFGSTZFH-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, and a tert-butyl ester group attached to the carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with suitable precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer and infectious diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Isoxazole derivatives: These compounds share the isoxazole ring structure but may have different substituents or functional groups.

  • Pyridine derivatives: These compounds contain the pyridine ring but lack the isoxazole moiety.

  • Ester derivatives: These compounds have ester groups but differ in their core structures.

Uniqueness: 3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester is unique due to its combination of the isoxazole and pyridine rings, as well as the presence of the tert-butyl ester group. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-5-4-10-8(7-15)9(6-13)14-18-10/h4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYCJNRFGSTZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 3
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 4
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 5
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 6
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

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